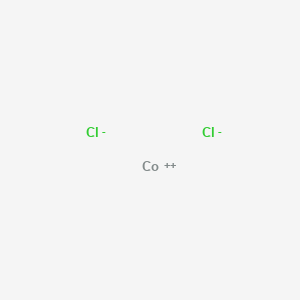
Germane, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, dimethyl- is an organogermanium compound with the chemical formula ( \text{C}_2\text{H}_8\text{Ge} ). It is a colorless gas at room temperature and is known for its applications in various fields, including materials science and organic synthesis. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germane, dimethyl- can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction proceeds as follows: [ \text{GeCl}_4 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{LiCl} ] [ \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_4 + 2 \text{LiCl} ]
Industrial Production Methods: In industrial settings, germane, dimethyl- is often produced through the reduction of germanium dioxide with hydrogen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Germane, dimethyl- undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, it can form germanium dioxide and water. [ \text{Ge}(\text{CH}_3)_2 + 2 \text{O}_2 \rightarrow \text{GeO}_2 + 2 \text{H}_2\text{O} ]
Reduction: It can be reduced to elemental germanium under specific conditions.
Substitution: Germane, dimethyl- can participate in substitution reactions with halogens to form halogermanes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogens such as chlorine or bromine.
Major Products:
Oxidation: Germanium dioxide and water.
Reduction: Elemental germanium.
Substitution: Halogermanes.
Wissenschaftliche Forschungsanwendungen
Germane, dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: It is utilized in the production of germanium-containing semiconductors and thin films.
Biology and Medicine: Research is ongoing into its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is employed in the manufacturing of electronic components and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of germane, dimethyl- involves its interaction with various molecular targets. In catalytic applications, it acts by facilitating the activation of small molecules through its metal center. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrate.
Vergleich Mit ähnlichen Verbindungen
- Silane, dimethyl-
- Stannane, dimethyl-
- Plumbane, dimethyl-
Comparison: Germane, dimethyl- is unique among its group 14 analogs due to its specific electronic properties and reactivity. While silane, dimethyl- and stannane, dimethyl- share similar structural features, germane, dimethyl- exhibits distinct reactivity patterns, particularly in its ability to form stable complexes with various ligands. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.
Eigenschaften
IUPAC Name |
dimethylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIGDFHKELAHJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[GeH2]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-64-5 |
Source


|
| Record name | Germane, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














